![molecular formula C26H22ClN3O2 B14456383 2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy- CAS No. 74186-12-2](/img/structure/B14456383.png)
2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy-: is a complex organic compound known for its unique chemical structure and properties. This compound is part of the azo dye family, which is characterized by the presence of an azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and pharmaceuticals, due to their vibrant colors and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy- typically involves a multi-step process. The initial step often includes the diazotization of 4-chloro-2-methylaniline, followed by coupling with 2-naphthol to form the azo compound. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves precise control of reaction parameters such as temperature, pH, and concentration of reactants to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can produce corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
Chemistry: The compound is used as a dye in analytical chemistry for the detection and quantification of various substances. Its stability and vibrant color make it suitable for use in spectrophotometric assays.
Biology: In biological research, the compound is used as a staining agent for tissues and cells, helping to visualize structures under a microscope.
Industry: In the textile industry, it is used as a dye for fabrics due to its excellent colorfastness and resistance to fading.
作用机制
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with biological molecules, leading to changes in their structure and function. The compound’s molecular targets include enzymes and receptors, where it can act as an inhibitor or activator, depending on the context. The pathways involved often include redox reactions and interactions with cellular components.
相似化合物的比较
- 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy-, sodium salt
- 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-
Comparison:
- 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy-, sodium salt has a similar structure but includes a sodium salt, which can affect its solubility and reactivity.
- 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- is another azo dye with a slightly different substitution pattern, leading to variations in its chemical and physical properties.
The uniqueness of 2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy- lies in its specific substitution pattern, which imparts distinct chemical reactivity and applications compared to its analogs.
属性
CAS 编号 |
74186-12-2 |
|---|---|
分子式 |
C26H22ClN3O2 |
分子量 |
443.9 g/mol |
IUPAC 名称 |
4-[(4-chloro-2-methylphenyl)diazenyl]-N-(2-ethylphenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C26H22ClN3O2/c1-3-17-8-5-7-11-23(17)28-26(32)21-15-18-9-4-6-10-20(18)24(25(21)31)30-29-22-13-12-19(27)14-16(22)2/h4-15,31H,3H2,1-2H3,(H,28,32) |
InChI 键 |
ORHMPQAJPKHWEZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


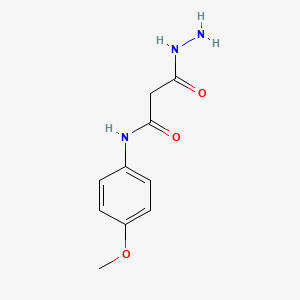
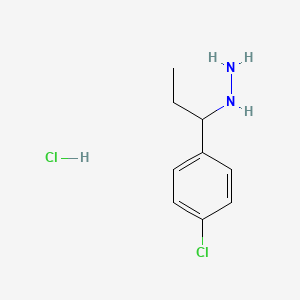

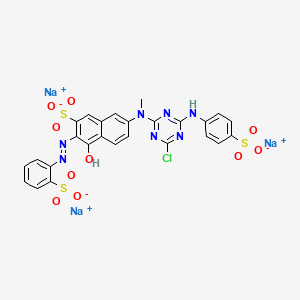
![1,1'-Sulfonylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14456333.png)
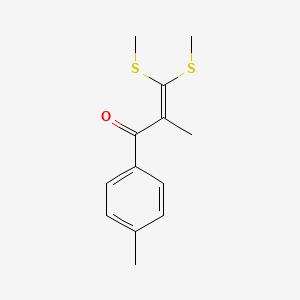
![3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14456351.png)
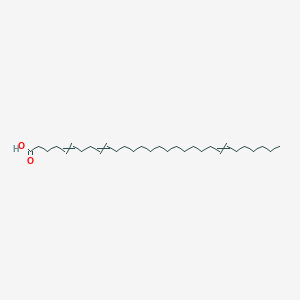

![[(3S,5S,7S)-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2-chloroacetate](/img/structure/B14456368.png)
![Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate](/img/structure/B14456369.png)

sulfanylidene-lambda~5~-phosphane](/img/structure/B14456385.png)

